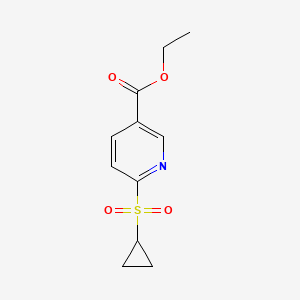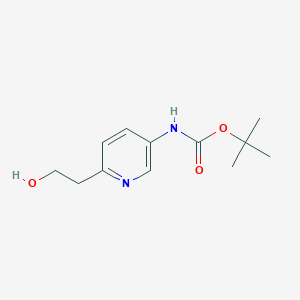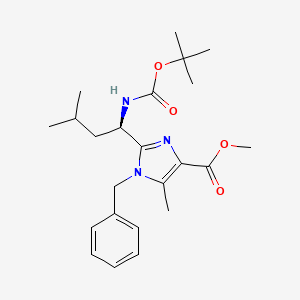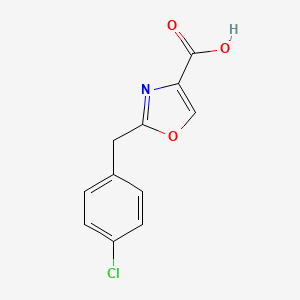
2,3-Dimethyl-2H-indazole-6-carboxylic acid
Übersicht
Beschreibung
2,3-Dimethyl-2H-indazole-6-carboxylic acid is a chemical compound with the CAS Number: 1234616-78-4 . It has a molecular weight of 190.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Chemistry
1,2-Dimethylindazolium-3-carboxylates, derivatives of 2,3-Dimethyl-2H-indazole-6-carboxylic acid, are pseudo-cross-conjugated mesomeric betaines (PCCMB). These derivatives are used in the synthesis of N-heterocyclic carbenes of indazole, which can be utilized to produce intermediary compounds through decarboxylation and reaction with iso(thio)cyanates. This process highlights the chemical versatility and synthetic applications of these derivatives in creating new compounds (Schmidt et al., 2006).
Photocatalytic Reactions
The compound plays a role in transition-metal-free photocatalytic decarboxylative alkylations of 2-aryl-2H-indazoles. This process involves using this compound under visible-light irradiation in green solvents, demonstrating its potential in environmentally friendly chemical synthesis (Ma et al., 2021).
Coordination Chemistry
In coordination chemistry, this compound and its derivatives are used to synthesize and structurally characterize Cu(II) complexes. These complexes exhibit various properties depending on the ligands used, contributing to the understanding of coordination polymers and network structures (Hawes & Kruger, 2014).
Tautomerism Studies
Research on prototropic tautomerism of 3-substituted-2H-indazol-4-ones involves the use of derivatives of this compound. These studies provide insights into structural ambiguities and photophysical properties, contributing to the field of organic chemistry and molecular structure studies (Rana & Chaudhary, 2021).
Chemodivergent Functionalization
The compound is integral to chemodivergent functionalization processes, such as the C-3 functionalization of 2H-indazoles. This reaction pathway indicates its importance in synthesizing various organic compounds under aerobic conditions, highlighting its role in organic synthesis (Bhattacharjee et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Zukünftige Richtungen
While specific future directions for 2,3-Dimethyl-2H-indazole-6-carboxylic acid were not found in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .
Wirkmechanismus
Target of Action
Indazole derivatives, which include 2,3-dimethyl-2h-indazole-6-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal properties . For instance, some indazole derivatives have been found to inhibit the growth of Candida albicans and Candida glabrata .
Biochemical Pathways
Indazole derivatives are known to be involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Result of Action
It is known that indazole derivatives can have various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Eigenschaften
IUPAC Name |
2,3-dimethylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBXSICRRCTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)
![4,4'-[Oxydi(methylene)]bis(1-methyl-1H-pyrazole)](/img/structure/B1407154.png)
![2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407155.png)









![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)